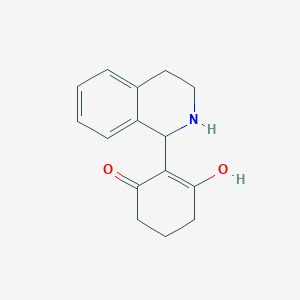

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives, closely related to the target compound, often involves domino reactions of aromatic amines with cyclic enol ethers or 2-hydroxy cyclic ether catalyzed by indium chloride in water, showing high efficiency and selectivity (Zhang & Li, 2002). Another notable method includes the metal-free, hypervalent reagent-mediated cyclization of o-(1-alkynyl)benzamides, followed by oxidative hydroxylation (Yang et al., 2015).

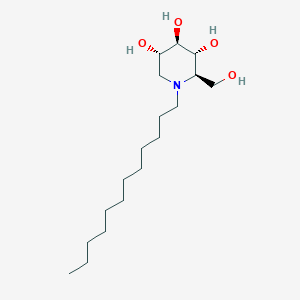

Molecular Structure Analysis

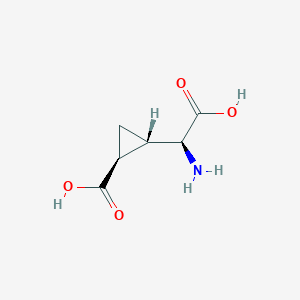

The molecular structure and interactions of tetrahydroisoquinoline derivatives can be elucidated through crystal structure and Hirshfeld surface analysis. For instance, a study on a related compound revealed the non-planar nature of the cyclohexene ring within the tetrahydroisoquinoline unit, with intramolecular O—H⋯O hydrogen bonding influencing the structural orientation (Akkurt et al., 2021).

Chemical Reactions and Properties

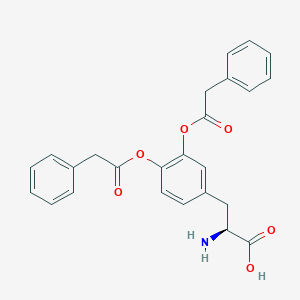

Tetrahydroisoquinoline derivatives can undergo various chemical reactions, including Knoevenagel condensation with malononitrile, leading to the synthesis of isomers with specific structural features (Kasturi & Sharma, 1975). The synthesis of enantiopure tetrahydroisoquinolines from α-hydroxy-β-amino esters highlights the potential for generating specific stereoisomers through aziridinium formation and subsequent cyclisation (Davies et al., 2016).

Physical Properties Analysis

The physical properties of compounds in this category can be inferred from their synthesis conditions and molecular structure. For example, the controlled photochemical synthesis of substituted isoquinoline derivatives indicates light-sensitive properties and the influence of photoredox catalysis on their formation (Reddy et al., 2022).

Chemical Properties Analysis

The chemical properties, such as reactivity and selectivity, of tetrahydroisoquinoline derivatives are often determined by their synthesis routes and structural configurations. A study on the synthesis of 4-amino-3-hydroxymethyl-tetrahydroquinolines via intramolecular nitrone cycloaddition showcases the impact of chiral nitrones and reaction conditions on product configuration and purity (Broggini et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

3-hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c17-12-6-3-7-13(18)14(12)15-11-5-2-1-4-10(11)8-9-16-15/h1-2,4-5,15-17H,3,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRXRMSBNBVACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C(=O)C1)C2C3=CC=CC=C3CCN2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396665 |

Source

|

| Record name | 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |

CAS RN |

111599-10-1 |

Source

|

| Record name | 3-Hydroxy-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.